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Compound of Interest

Compound Name:
4-Methylpyridine-2,5-dicarboxylic

acid

Cat. No.: B15348250

Get Quote

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Compound: 4-Methylpyridine-2,5-dicarboxylic acid (CAS: 859189-82-5 | Formula: C₈H₇NO₄ |

MW: 181.15 g/mol )

Executive Summary & Physicochemical Rationale
4-Methylpyridine-2,5-dicarboxylic acid is a highly functionalized N-heterocyclic building block

utilized in the synthesis of active pharmaceutical ingredients (APIs), metal-organic frameworks

(MOFs), and agrochemicals. The presence of a basic pyridine nitrogen flanked by two acidic

carboxylate groups imparts a strong zwitterionic character to the molecule.

This high polarity and pH-dependent ionization state present significant challenges for standard

analytical workflows. Conventional reversed-phase chromatography often fails to retain such

highly polar analytes, and their extensive hydrogen-bonding networks complicate spectroscopic

sample preparation. This application note provides a comprehensive, self-validating suite of

protocols—spanning mixed-mode chromatography, high-resolution mass spectrometry
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(HRMS), and nuclear magnetic resonance (NMR)—designed specifically to overcome the

physicochemical hurdles of pyridine dicarboxylic acids.

Chromatographic Purity & Impurity Profiling
Causality of Method Selection
Standard C18 columns rely almost exclusively on hydrophobic interactions, which are

insufficient for retaining highly polar, charged molecules like pyridine dicarboxylic acids. On a

C18 phase, these compounds typically elute in the void volume, leading to poor resolution from

solvent peaks and severe ion suppression in MS detectors.

To solve this, we utilize a mixed-mode stationary phase (e.g., Primesep 100), which combines

reversed-phase and cation-exchange mechanisms. This dual-interaction allows for the robust

retention of the zwitterion without the need for non-volatile ion-pairing reagents (like alkyl

sulfonates), making the method directly transferable to LC-MS by simply utilizing a formic acid

buffer . Furthermore, this approach is highly effective for separating structurally similar

nephrotoxic impurities, such as 5-ethyl-2-methylpyridine and isonicotinic acid .

Challenge: High Polarity &
Zwitterionic Nature

Standard C18 Column Ion-Pairing Reagents Mixed-Mode RP/Ion-Exchange
(e.g., Primesep 100)

Poor Retention
(Elutes in Void Volume)

MS Incompatible
(Non-volatile)

MS Compatible
(Formic Acid Buffer)
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Logical decision tree for selecting mixed-mode chromatography over standard C18.

Protocol 1: HPLC-UV Method for Purity Determination
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Objective: Quantify the purity of 4-Methylpyridine-2,5-dicarboxylic acid and separate related

synthetic impurities.

Step-by-Step Methodology:

Column Preparation: Install a Primesep 100 column (150 x 4.6 mm, 5 µm) and equilibrate at

30°C.

Mobile Phase Preparation:

Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (v/v).

Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid (v/v).

Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of Mobile Phase A. Sonicate

for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

Gradient Program: Run a linear gradient from 10% B to 60% B over 15 minutes. Hold at 60%

B for 5 minutes, then re-equilibrate at 10% B for 5 minutes.

Detection: Set the UV-Vis diode array detector (DAD) to 254 nm (primary) and 210 nm

(secondary). Flow rate: 1.0 mL/min. Injection volume: 5 µL.

Self-Validation System (SST):

Precision: The Relative Standard Deviation (RSD) of the main peak area across 5 replicate

injections must be ≤ 1.0%.

Peak Integrity: The tailing factor (

) of the main peak must be ≤ 1.5. A

> 1.5 indicates secondary interactions requiring an increase in buffer concentration.

Protocol 2: LC-MS/MS for Trace Impurity Profiling
Objective: Confirm the exact mass of the API and identify trace-level degradants.

Step-by-Step Methodology:
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Instrument Setup: Couple the HPLC system (using the method above) to a Quadrupole

Time-of-Flight (Q-TOF) mass spectrometer.

Ionization Mode: Operate the Electrospray Ionization (ESI) source in both Positive (+) and

Negative (-) modes. (Note: The dual carboxylic acids make negative mode highly sensitive).

Source Parameters: Capillary voltage at 3.0 kV (Pos) / 2.5 kV (Neg); Desolvation

temperature at 350°C; Desolvation gas flow at 800 L/hr.

Data Acquisition: Scan range

50–1000.

Self-Validation System (SST):

Mass Accuracy: The system must be calibrated using a continuous lock-mass infusion (e.g.,

Leucine Enkephalin). The observed mass must be within ±5 ppm of the theoretical

monoisotopic masses:

Positive Mode

: Theoretical

182.0453

Negative Mode

: Theoretical

180.0297

Structural Elucidation via NMR Spectroscopy
Causality of Method Selection
Due to the extensive intermolecular hydrogen bonding network formed by the dicarboxylic acid

moieties, 4-methylpyridine-2,5-dicarboxylic acid exhibits extremely poor solubility in

standard non-polar NMR solvents like Chloroform-d (
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). Dimethyl sulfoxide-d6 (

) is strictly required because its strong hydrogen-bond accepting nature disrupts the analyte's
crystal lattice, providing a clear, highly resolved spectrum while stabilizing the zwitterion .

Protocol 3: ¹H and ¹³C NMR Acquisition
Step-by-Step Methodology:

Sample Preparation: Weigh exactly 15 mg of the compound into a clean glass vial. Add 0.6

mL of 99.9%

(containing 0.03% v/v TMS as an internal standard).

Dissolution: Vortex for 60 seconds. If particulates remain, gently warm the vial to 40°C for 2

minutes. Transfer the clear solution to a 5 mm NMR tube.

Acquisition (¹H NMR): Acquire at 400 MHz. Number of scans (ns) = 16; Relaxation delay

(D1) = 2.0 s.

Acquisition (¹³C NMR): Acquire at 100 MHz with proton decoupling. Number of scans (ns) =

1024; Relaxation delay (D1) = 2.0 s.

Self-Validation System (SST):

Referencing: The residual

pentet must resolve at exactly 2.50 ppm (¹H) and 39.5 ppm (¹³C).

Quantitation Check: The integral ratio of the aliphatic methyl group to the two isolated

aromatic pyridine protons must be exactly 3:1:1.

Table 1: Expected NMR Spectral Assignments ( )
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Nucleus
Chemical Shift
(δ, ppm)

Multiplicity Integration
Assignment /
Causality

¹H 13.60 Broad Singlet 2H

-COOH protons

(Highly

deshielded,

exchanges with

)

¹H 8.95 Singlet 1H

Pyridine H-6

(Deshielded by

adjacent N and -

COOH)

¹H 7.85 Singlet 1H

Pyridine H-3

(Para to H-6, no

ortho/meta

coupling)

¹H 2.60 Singlet 3H

-CH₃ at C-4

(Aliphatic, shifted

downfield by

aromatic ring)

¹³C 166.5, 165.8 Singlet 2C

Carbonyl

carbons (C-2 and

C-5

carboxylates)

¹³C
151.2, 149.5,

148.0
Singlet 3C

Pyridine carbons

(C-6, C-4, C-2

respectively)

¹³C 128.5, 126.0 Singlet 2C

Pyridine carbons

(C-5, C-3

respectively)

¹³C 19.5 Singlet 1C
Aliphatic methyl

carbon (-CH₃)
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End-to-End Analytical Workflow
To ensure robust characterization during drug development or material synthesis, the following

workflow synthesizes the aforementioned techniques into a cohesive pipeline.

4-Methylpyridine-2,5-
dicarboxylic acid

HPLC-UV
(Purity & Impurities)

LC-MS/MS
(Mass Confirmation)

1H & 13C NMR
(Structural Elucidation)

FTIR & TGA/DSC
(Solid-State Stability)

Mixed-Mode Column
Quantification

[M+H]+ m/z 182.04
Fragmentation

DMSO-d6
Peak Assignment

Functional Groups &
Decomposition Profile
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End-to-end analytical workflow for the comprehensive characterization of pyridine dicarboxylic

acids.
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[https://www.benchchem.com/product/b15348250/docs#application-note-advanced-
analytical-characterization-of-4-methylpyridine-2-5-dicarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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